
1,1,1,3,3,3-Hexafluoro-2-(2-methyl-3-pyridyl)-2-propanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “N/A” is a placeholder term often used in scientific literature and databases when the actual name of a compound is not available or specified It stands for “Not Available” and is not a specific chemical entity
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of the hypothetical compound “N/A” can be achieved through various synthetic routes. One common method involves the reaction of precursor molecules under specific conditions such as temperature, pressure, and the presence of catalysts. For instance, the compound could be synthesized via a condensation reaction between two organic molecules, followed by purification through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of “N/A” would likely involve large-scale chemical reactors where the reaction conditions are carefully controlled to maximize yield and purity. The process might include steps such as solvent extraction, distillation, and crystallization to isolate and purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: Reaction with oxidizing agents to form oxidized products.
Reduction: Reaction with reducing agents to form reduced products.
Substitution: Replacement of one functional group with another.
Addition: Addition of atoms or groups to a double or triple bond.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles.
Addition reagents: Hydrogen gas, halogens.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.
Aplicaciones Científicas De Investigación
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential effects on biological systems, such as enzyme inhibition or activation.
Medicine: Investigated for its therapeutic potential in treating diseases.
Industry: Utilized in the production of materials, such as polymers or pharmaceuticals.
Mecanismo De Acción
The mechanism of action of “N/A” involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering a cascade of biochemical events. For example, “N/A” might inhibit an enzyme by binding to its active site, preventing the substrate from accessing the site and thus blocking the enzyme’s activity.
Propiedades
Fórmula molecular |
C9H7F6NO |
|---|---|
Peso molecular |
259.15 g/mol |
Nombre IUPAC |
1,1,1,3,3,3-hexafluoro-2-(2-methylpyridin-3-yl)propan-2-ol |
InChI |
InChI=1S/C9H7F6NO/c1-5-6(3-2-4-16-5)7(17,8(10,11)12)9(13,14)15/h2-4,17H,1H3 |
Clave InChI |
URQQDYBTPSMVKB-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC=N1)C(C(F)(F)F)(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Amino-5-(6-imidazo[1,2-a]pyridyl)pyrazole](/img/structure/B13702136.png)
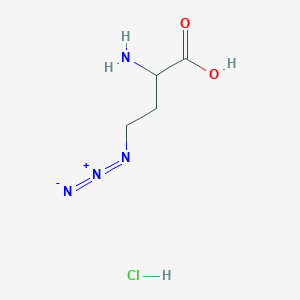
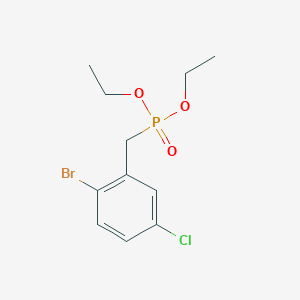
![Benzo[b]thiophene, 3-bromo-6-(1,1-dimethylethyl)-](/img/structure/B13702176.png)
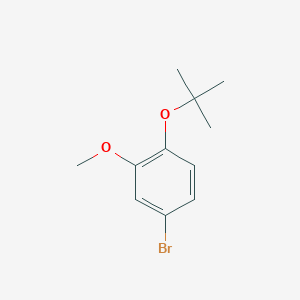
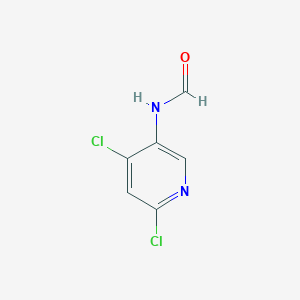
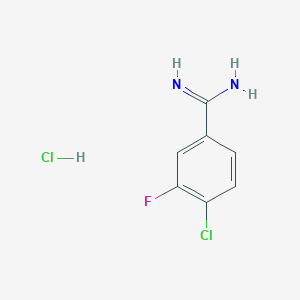
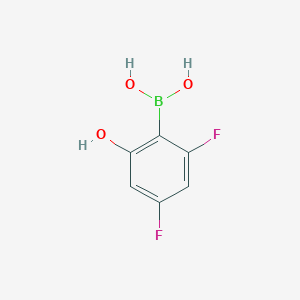
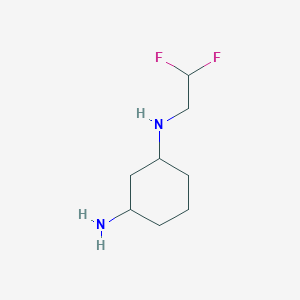
![1,1,1,3,3,3-Hexafluoro-2-[3-(trifluoromethyl)phenyl]-2-propanol](/img/structure/B13702204.png)
![(R)-6-Chloro-1-[1-(2,4-dichlorophenyl)ethyl]-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B13702208.png)
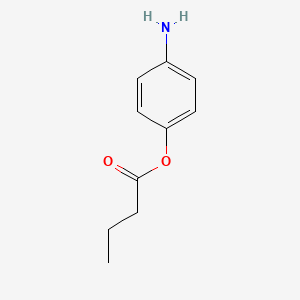
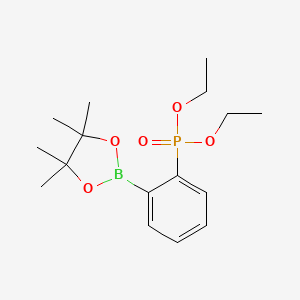
![Ethyl 5-nitrobenzo[d]isoxazole-3-carboxylate](/img/structure/B13702217.png)
